Boc-L-Cys(Et)-OH

RP-HPLC purification lipophilicity peptide synthesis

Boc-L-Cys(Et)-OH (N-Boc-S-ethyl-L-cysteine, CAS 16947-82-3) is a doubly protected cysteine derivative in which the α-amino group is masked by the acid-labile tert-butoxycarbonyl (Boc) group and the nucleophilic thiol side-chain is protected as a stable S-ethyl thioether. With a molecular formula of C₁₀H₁₉NO₄S and a molecular weight of 249.33 g/mol, this compound serves as a key building block in Boc-based solid-phase peptide synthesis (SPPS), where the S-ethyl group remains intact through iterative TFA-mediated Boc deprotection cycles.

Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
Cat. No. B12806610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-L-Cys(Et)-OH
Molecular FormulaC10H19NO4S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCCSCC(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C10H19NO4S/c1-5-16-6-7(8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
InChIKeyIBCCMMVPGKVLAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-Cys(Et)-OH (CAS 16947-82-3): Acid-Stable S-Ethyl Cysteine Building Block for Boc-SPPS and Orthogonal Disulfide Strategies


Boc-L-Cys(Et)-OH (N-Boc-S-ethyl-L-cysteine, CAS 16947-82-3) is a doubly protected cysteine derivative in which the α-amino group is masked by the acid-labile tert-butoxycarbonyl (Boc) group and the nucleophilic thiol side-chain is protected as a stable S-ethyl thioether [1]. With a molecular formula of C₁₀H₁₉NO₄S and a molecular weight of 249.33 g/mol, this compound serves as a key building block in Boc-based solid-phase peptide synthesis (SPPS), where the S-ethyl group remains intact through iterative TFA-mediated Boc deprotection cycles . Unlike the widely used S-trityl (S-Trt) or S-acetamidomethyl (S-Acm) protecting groups, the S-ethyl thioether belongs to the acid-stable class of cysteine protections, making it particularly valuable for orthogonal protection schemes in the synthesis of disulfide-rich peptides [2].

Why Boc-L-Cys(Et)-OH Cannot Be Replaced by Boc-Cys(Me)-OH, Boc-Cys(Trt)-OH, or Fmoc-Cys(Et)-OH Without Compromising Synthesis Outcomes


Cysteine protecting groups are not functionally interchangeable in peptide synthesis because they differ fundamentally in three properties that govern synthetic strategy: acid lability, lipophilicity, and steric profile [1]. Substituting Boc-L-Cys(Et)-OH with the S-methyl analog (Boc-Cys(Me)-OH) alters both the lipophilicity (XLogP3 drops from 1.6 to 1.2) and the steric environment at the thioether sulfur, which can shift RP-HPLC retention times and affect peptide coupling kinetics [2]. Substituting with Boc-Cys(Trt)-OH introduces an acid-labile S-protection that would be prematurely cleaved during every TFA-mediated Boc deprotection step, rendering it incompatible with Boc-SPPS [3]. Conversely, substituting with the Fmoc analog (Fmoc-Cys(Et)-OH) changes the N-terminal protection strategy entirely, requiring different deprotection conditions (piperidine vs. TFA), different resins, and different overall synthetic planning. The quantitative evidence below establishes the precise dimensions along which Boc-L-Cys(Et)-OH differs from its closest comparators and why these differences are decision-relevant for procurement.

Boc-L-Cys(Et)-OH Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


XLogP3 Lipophilicity: Boc-L-Cys(Et)-OH (1.6) vs. Boc-Cys(Me)-OH (1.2) — A 33% Higher Computed LogP Driving Differential RP-HPLC Retention

Boc-L-Cys(Et)-OH exhibits a computed XLogP3 of 1.6, compared with 1.2 for Boc-Cys(Me)-OH, as determined by the identical PubChem XLogP3 3.0 algorithm [1][2]. This 0.4 log unit difference corresponds to a ~2.5-fold higher octanol/water partition coefficient for the S-ethyl derivative, translating to measurably longer retention on C18 reversed-phase columns under standard peptide purification conditions. The increased lipophilicity arises from the additional methylene unit in the S-ethyl substituent (C₂H₅–S– vs. CH₃–S–) and is relevant for separating the protected amino acid from more polar synthesis byproducts during HPLC purification [1].

RP-HPLC purification lipophilicity peptide synthesis

Acid Stability Orthogonality: S-Ethyl Remains Intact Under TFA Conditions That Quantitatively Cleave S-Trityl

The S-ethyl thioether protecting group belongs to the acid-stable class of cysteine side-chain protections, in contrast to the acid-labile S-trityl (S-Trt) group [1]. In the widely adopted Fmoc/tBu strategy, the analogous Fmoc-Cys(Et)-OH demonstrates complete retention of the S-ethyl group under standard TFA cleavage conditions (≥90% TFA, 1–4 hours at room temperature), whereas the S-trityl group on Fmoc-Cys(Trt)-OH is quantitatively removed under identical conditions [1]. This stability profile extends to the Boc chemistry context: the S-ethyl group withstands repeated TFA treatments used for iterative Boc removal during chain elongation, while S-Trt would undergo premature cleavage [2]. In acid-catalyzed disulfide exchange studies, the S-ethylthio group exhibits intermediate stability: it is less stable than S-tert-butylthio but more stable than many other S-alkylthio protections, with N-acyl substitution further modulating lability [3].

orthogonal protection Boc-SPPS disulfide bond formation

Melting Point Differential: Boc-L-Cys(Et)-OH (55–60°C) vs. Boc-Cys(Me)-OH (71–73°C) — Implications for Handling, Storage, and Formulation

Boc-L-Cys(Et)-OH exhibits a melting point range of 55–60°C, as reported by multiple commercial suppliers . This is approximately 13–16°C lower than the melting point of Boc-Cys(Me)-OH, which melts at 71–73°C . The lower melting point of the S-ethyl derivative reflects reduced crystal lattice energy associated with the longer alkyl side chain, consistent with the trend observed across S-alkyl cysteine homologs. This difference is analytically relevant: melting point serves as a rapid identity and purity check upon receipt, and the distinct thermal behavior allows simple differentiation between the two analogs when both are present in a laboratory inventory .

physicochemical characterization handling solid-phase peptide synthesis

Optical Rotation Differentiation: [α]D = –16.0° for Boc-L-Cys(Et)-OH vs. –26° for Boc-Cys(Me)-OH — Stereochemical Identity Verification

Boc-L-Cys(Et)-OH displays a specific optical rotation of [α]D = –16.0° ± 1° (c = 1.155% in MeOH), as specified by Chem-Impex . In contrast, Boc-Cys(Me)-OH exhibits a significantly more negative rotation of [α]D = –26° ± 2° (c = 1 in MeOH) . This 10° difference in specific rotation, measured under comparable solvent and concentration conditions, arises from the distinct electronic and steric environment imparted by the S-ethyl versus S-methyl substituent on the chiral center. Optical rotation serves as a pharmacopeial identity test and is routinely used in QC release specifications to confirm both stereochemical integrity and chemical identity .

chiral purity quality control amino acid derivative characterization

Thermolysin Hydrolysis Kinetics: S-Ethylcysteine and S-Methylcysteine Exhibit Comparable Enzymatic Recognition, Distinct from S-Benzyl and S-Phenyl Analogs

In a classic comparative study of thermolysin-catalyzed hydrolysis of blocked dipeptides (Ac-Gly-Xaa-NH₂), S-ethylcysteine and S-methylcysteine exhibited similar hydrolysis rates, both falling in an intermediate kinetic category — slower than leucine or phenylalanine but substantially faster than alanine, while S-benzylcysteine and S-phenylcysteine showed negligible hydrolysis [1]. This demonstrates that the S-ethyl and S-methyl groups confer comparable steric accommodation within the thermolysin S₁' subsite, whereas the larger aromatic S-protections (benzyl, phenyl) effectively block enzymatic recognition. This enzymatic differentiation is relevant when S-ethylcysteine-containing peptides are used as protease substrates or inhibitors, as the S-ethyl group provides enzymatic recognition similar to S-methyl but with the additional lipophilicity and synthetic orthogonality advantages documented above [1].

enzymatic stability protease resistance peptide mimetics

Orthogonal Deprotection Strategy: S-Ethylthio Stability During Bpoc/Ppoc Cleavage Enables Fragment Condensation for Disulfide-Rich Peptides

In a landmark study on the synthesis of a model octapeptide from the sheep insulin A-chain, the S-ethylthio (SEt) protecting group remained completely stable throughout all synthetic steps, including the acidolytic deprotection of the Nα-Bpoc and Nα-Ppoc groups [1]. The fully protected octapeptide Boc-Cys(SEt)-Cys(Dpm)-Ala-Gly-Val-Cys(SEt)-Ala-Leu-OᵗBu was successfully assembled via fragment condensation (DCCI/HOOBt method), and the S-ethylthio groups were subsequently removed by treatment with excess HSCH₂CH₂OH followed by oxidation with ICH₂CH₂I to form the desired disulfide bond [1]. This contrasts with the behavior under Boc chemistry conditions, where the S-ethylthio group was reported to exhibit only partial acid stability during Nα-Boc deprotection, leading to product heterogeneity in earlier solid-phase attempts [2]. This body of evidence establishes that S-ethyl/S-ethylthio protection is best deployed with Bpoc/Ppoc-type Nⁿ-protecting groups or in solution-phase fragment condensations for maximum fidelity, and that its use in standard Boc-SPPS requires careful optimization of deprotection conditions [1][2].

fragment condensation insulin synthesis S-ethylthio protecting group orthogonal protection

Boc-L-Cys(Et)-OH: Evidence-Backed Application Scenarios for Procurement Decision-Making


Boc-SPPS of Cysteine-Containing Peptides Requiring Acid-Stable Thiol Protection Through Iterative TFA Cycles

In Boc-based solid-phase peptide synthesis, each chain elongation cycle involves TFA-mediated removal of the Nⁿ-Boc group. Cysteine residues protected with acid-labile groups such as S-trityl (Trt) or S-methoxytrityl (Mmt) would undergo premature deprotection under these conditions, leading to uncontrolled disulfide formation, thiol alkylation, and product heterogeneity. Boc-L-Cys(Et)-OH, with its acid-stable S-ethyl thioether, survives iterative TFA exposure, making it the appropriate building block when a cysteine thiol must remain blocked throughout chain assembly and be unmasked only at the final HF or TFMSA cleavage step [1][2]. This scenario is most relevant for medium-length peptides (8–30 residues) where Boc chemistry is preferred over Fmoc chemistry due to aggregation-prone sequences or when the target peptide contains base-sensitive modifications incompatible with Fmoc deprotection [1].

Orthogonal Disulfide Bond Formation in Multi-Cystine Peptides Using S-Ethyl/S-Trityl Pairs

For peptides containing two or more disulfide bonds with defined connectivity (e.g., conotoxins, cyclotides, insulin superfamily members), orthogonal Cys protection is essential. Boc-L-Cys(Et)-OH serves as the acid-stable partner paired with acid-labile Cys(Trt) residues [1]. During global TFA cleavage (if using a hybrid Boc/Fmoc approach) or during sequential deprotection steps in solution, the S-Trt groups are removed first to liberate the first pair of thiols for oxidative folding, while S-Et-protected cysteines remain inert. The S-ethyl groups are subsequently removed under stronger acidic conditions (HF, TFMSA) or via reductive cleavage, enabling the second disulfide bond to be formed regioselectively. This orthogonal pairing strategy has been validated in the synthesis of insulin A-chain analogs where S-ethylthio and S-diphenylmethyl groups provided the required orthogonality for fragment condensation and directed disulfide formation [2][3].

RP-HPLC Purification Optimization Exploiting Enhanced Lipophilicity of S-Ethyl-Containing Peptide Intermediates

The higher lipophilicity of the S-ethyl group compared to S-methyl (ΔXLogP3 = +0.4) translates to increased RP-HPLC retention of protected peptide intermediates [1]. This differential retention can be exploited to separate S-ethyl-protected peptides from truncated or deletion sequences that lack the hydrophobic S-ethyl cysteine residue, improving purification yield and final product purity. In preparative-scale peptide manufacturing, even modest improvements in chromatographic resolution reduce the number of re-purification cycles and lower overall production cost. Procurement of Boc-L-Cys(Et)-OH, rather than the less lipophilic Boc-Cys(Me)-OH, is therefore strategically advantageous when HPLC purification of intermediates is a known bottleneck in the synthesis workflow [1].

Solution-Phase Fragment Condensation Using Bpoc/Ppoc Nⁿ-Protection Strategies

When peptides are assembled via solution-phase fragment condensation rather than solid-phase methods, the Nⁿ-protecting group strategy shifts toward highly acid-labile groups such as Bpoc (2-(p-biphenylyl)isopropyloxycarbonyl) or Ppoc (2-phenylisopropyloxycarbonyl) that are removed under milder acidic conditions than Boc. The S-ethylthio protecting group is completely stable during Bpoc and Ppoc deprotection, as demonstrated in the synthesis of protected insulin A-chain octapeptide fragments [1][2]. Boc-L-Cys(Et)-OH is therefore the recommended cysteine building block for solution-phase syntheses employing these specialized Nⁿ-protection schemes, where the combination of Boc (for the terminal position or for later global deprotection) and S-Et (for permanent thiol masking until final disulfide formation) provides optimal orthogonality [1].

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